molecular formula C10H13Cl2NO2S2 B5137189 N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide

Cat. No. B5137189
M. Wt: 314.3 g/mol
InChI Key: YLSYHWKXSORHEV-UHFFFAOYSA-N
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Description

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide, also known as DCM, is a chemical compound that has been widely used in scientific research for its various applications. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.

Mechanism of Action

The mechanism of action of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide involves the inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and hydrogen ions. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide binds to the active site of carbonic anhydrase and prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of hydrogen ions and an increase in pH.
Biochemical and physiological effects:
The biochemical and physiological effects of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide depend on the specific application and dose used. In general, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been shown to decrease the production of hydrogen ions, increase pH, and decrease bicarbonate levels. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has also been shown to affect renal function, respiratory function, and cerebral blood flow.

Advantages and Limitations for Lab Experiments

The use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide in lab experiments has several advantages. It is a potent and selective inhibitor of carbonic anhydrase, making it an ideal tool for studying the role of this enzyme in the body. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide is relatively easy to synthesize and purify, making it readily available for use in experiments. However, there are also some limitations to the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide. It has been shown to have some toxic effects on cells and tissues, and its effects may vary depending on the specific application and dose used.

Future Directions

There are several future directions for research on N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide. One area of research is the development of more potent and selective carbonic anhydrase inhibitors for the treatment of diseases such as glaucoma, epilepsy, and cancer. Another area of research is the investigation of the effects of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide on other physiological processes, such as the immune system and inflammation. Additionally, the use of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide in combination with other drugs or therapies may also be explored for its potential synergistic effects.

Synthesis Methods

The synthesis of N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide involves the reaction of 3,4-dichlorobenzyl chloride with sodium methanesulfonate in the presence of a base such as triethylamine. The product is then purified by recrystallization to obtain pure N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide.

Scientific Research Applications

N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been extensively used in scientific research for its various applications. It is commonly used as a tool for studying the role of carbonic anhydrase in the body. N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been used to investigate the effects of carbonic anhydrase inhibition on the acid-base balance, renal function, and respiratory function. Additionally, N-{2-[(3,4-dichlorobenzyl)thio]ethyl}methanesulfonamide has been used in the development of carbonic anhydrase inhibitors for the treatment of various diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

N-[2-[(3,4-dichlorophenyl)methylsulfanyl]ethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S2/c1-17(14,15)13-4-5-16-7-8-2-3-9(11)10(12)6-8/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSYHWKXSORHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCCSCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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